N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[5,1-b][1,3]oxazine core fused to a carboxamide group. The molecule is further substituted with a thiazol-2-yl ring bearing a pyridin-3-yl moiety at the 4-position.
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-13(11-8-17-20-5-2-6-22-14(11)20)19-15-18-12(9-23-15)10-3-1-4-16-7-10/h1,3-4,7-9H,2,5-6H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLABUXLPKLUPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine ring
- A thiazole moiety
- A pyrazolo[5,1-b][1,3]oxazine core
This unique combination of functional groups may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 270.30 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.
1. Anticancer Activity
In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation by targeting specific protein kinases such as CDK4 and CDK6. These kinases are crucial for cell cycle regulation and their inhibition can lead to reduced tumor growth .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 (AML) | 0.25 - 2.50 | CDK4/6 inhibition |
| Compound B | HCT116 (Colon) | 0.15 | Apoptosis induction |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In studies involving bovine serum albumin and protease assays, it demonstrated significant inhibition of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
3. Antioxidant Activity
Preliminary evaluations indicate that the compound possesses antioxidant properties. This activity was assessed using diphenyl picryl hydrazide and nitric oxide methods, revealing its ability to scavenge free radicals .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of related oxazine derivatives:
- Synthesis and Evaluation : A series of oxazine derivatives were synthesized and screened for their biological activities. One study reported a derivative with an IC50 value of 6.31 µM against cancer cell lines .
- Mechanistic Insights : Research highlighted the dual mechanism of action involving both apoptosis induction and cell cycle arrest in cancer cells treated with similar compounds .
- Comparative Studies : Comparative analyses with other known anticancer agents showed that the compound's efficacy could be enhanced by structural modifications, particularly in the side chains .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s pyrazolo-oxazine-carboxamide core is shared with several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Substituent-Driven Pharmacological Implications
- Thiazol-2-yl-Pyridin-3-yl Group (Target Compound vs. 4d, 94): The thiazole-pyridine moiety is shared with compounds 4d () and 94 (). In 4d, the benzamide group and morpholinomethyl substituent enhance solubility, while the target compound’s pyrazolo-oxazine core may improve metabolic stability . Compound 94, bearing a cyclopropane-carboxamide, highlights how rigid substituents can modulate target binding .
- Carboxamide vs. Sulfonamide (Target vs.
Fluorophenyl vs. Pyridinyl (Target vs. LFM) : LFM’s 4-fluorophenylmethyl group improves membrane permeability, whereas the target’s pyridinyl-thiazole unit may favor interactions with kinase or nucleotide-binding domains .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide?
A common approach involves coupling a pyridinyl-thiazole intermediate with a pyrazolo-oxazine precursor. For example, a general procedure includes reacting 5-(pyridin-3-yl)thiazole-2-thiol derivatives with RCH₂Cl in DMF using K₂CO₃ as a base under ambient conditions . Key steps include:
- Solvent selection : DMF is preferred for its polar aprotic properties, enhancing nucleophilic substitution.
- Base optimization : K₂CO₃ (1.2 equiv) balances reactivity and minimizes side reactions.
- Reaction monitoring : TLC or HPLC is used to track intermediate formation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole C-S bond at ~160 ppm) .
- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 379.12 calculated for C₁₈H₁₅N₅O₂S).
- IR spectroscopy : To identify carbonyl stretches (~1650 cm⁻¹) and NH/OH groups (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for base-sensitive intermediates during synthesis?
Contradictions in base selection (e.g., K₂CO₃ vs. NaH) may arise due to competing elimination or hydrolysis. A study on analogous heterocycles demonstrated that:
- Base strength : Weak bases (e.g., K₂CO₃) favor substitution over elimination in thiazole systems .
- Temperature control : Reactions at 0–25°C minimize decomposition of oxazine rings .
- Additive effects : Catalytic KI can enhance reactivity in SNAr reactions .
| Base | Yield (%) | Purity (HPLC) | Side Products |
|---|---|---|---|
| K₂CO₃ | 72 | >95% | <5% (hydrolysis) |
| NaH | 58 | 88% | 15% (elimination) |
Q. What strategies resolve discrepancies in reported biological activity data?
Variations in bioactivity (e.g., IC₅₀ values) may stem from:
- Solubility differences : Salt formation (e.g., HCl or Na⁺ salts) improves aqueous solubility and bioavailability .
- Assay conditions : Adjusting pH (7.4 vs. 5.5) or serum protein content can alter ligand-receptor binding .
- Structural analogs : Substituting pyridinyl with isoxazolyl groups modulates kinase inhibition selectivity .
Q. How are computational methods integrated into derivative design for enhanced solubility?
- LogP optimization : Reducing cLogP from 3.2 to 2.5 via polar substituents (e.g., -OH or -COO⁻) improves solubility.
- Salt screening : Mesylate or tosylate counterions enhance crystallinity and dissolution rates .
- Molecular dynamics (MD) : Simulates hydration shells to predict aggregation tendencies .
Methodological Guidance
Q. What experimental frameworks validate mechanistic hypotheses in heterocyclic reactivity?
- Isotopic labeling : ¹⁵N-labeled pyridinyl groups track regioselectivity in substitution reactions .
- Kinetic studies : Pseudo-first-order rate constants quantify the impact of steric hindrance on reaction rates.
- DFT calculations : Predict transition-state geometries for dithiazole ring-opening pathways .
Q. How are stability studies designed for labile oxazine derivatives?
- Forced degradation : Expose compounds to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks .
- Analytical endpoints : Monitor degradation via HPLC-MS (e.g., oxazine ring-opening products at m/z 210.08).
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
